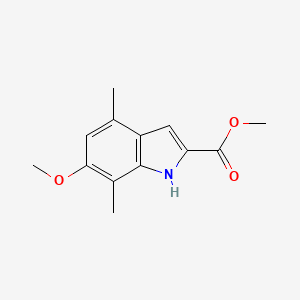

![molecular formula C20H21ClN2O2 B2861933 N-[(4-chlorophenyl)methyl]-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carboxamide CAS No. 2097920-16-4](/img/structure/B2861933.png)

N-[(4-chlorophenyl)methyl]-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “N-[(4-chlorophenyl)methyl]-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carboxamide” is a benzofuran derivative. Benzofuran is a heterocyclic compound found naturally in plants and can also be obtained through synthetic reactions . Benzofuran derivatives are essential compounds that hold vital biological activities to design novel therapies with enhanced efficacy compared to conventional treatments .

Synthesis Analysis

Starting from 4-chlorobenzoic acid, new derivatives were synthesized in several steps. Esterification of 4-chlorobenzoic acid with methanol and subsequent hydrazination, salt formation, and cyclization afforded the intermediate compound .Molecular Structure Analysis

The molecular structure of this compound is composed of fused benzene and furan rings, which is a characteristic feature of benzofuran derivatives .Chemical Reactions Analysis

The synthesis of this compound involves several chemical reactions including esterification, hydrazination, salt formation, and cyclization .Scientific Research Applications

Anticancer Activity

Benzofuran derivatives have been studied for their potential anticancer properties. A series of benzofuran compounds, similar in structure to the one you’ve mentioned, have shown promising results against certain cancer cell lines. For instance, compounds with a benzofuran moiety have been evaluated for their effectiveness against human ovarian cancer cells . The presence of the benzofuran unit in the molecular structure can interact with biological targets that play a role in cancer progression, making it a valuable scaffold for anticancer drug development.

Antimicrobial Activity

Compounds containing the benzofuran ring system have been reported to exhibit antimicrobial activity. This includes action against a range of bacteria and fungi, which is crucial in the development of new antibiotics and antifungal agents. The chlorophenyl group attached to the benzofuran core may enhance this activity by increasing the compound’s ability to penetrate microbial cell walls or interact with microbial proteins .

Enzyme Inhibition

The compound may serve as an enzyme inhibitor, potentially targeting enzymes like protein tyrosine phosphatase 1B (PTP1B). PTP1B inhibitors are considered effective therapeutic agents for the treatment of diabetes mellitus due to their role in insulin signaling pathways. The structural complexity of the compound provides multiple points of interaction with the active sites of target enzymes .

Neuroprotective Properties

Benzofuran derivatives have been explored for their neuroprotective effects. The compound’s ability to cross the blood-brain barrier, owing to its lipophilic nature, makes it a candidate for treating neurodegenerative diseases. It could potentially protect neuronal cells from oxidative stress and apoptosis, which are common pathways leading to neurodegeneration .

Anti-inflammatory and Analgesic Effects

The molecular framework of benzofuran derivatives has been associated with anti-inflammatory and analgesic activities. These properties are highly beneficial in the management of chronic pain and inflammatory disorders. The compound’s interaction with inflammatory mediators and pain receptors could be the key to its therapeutic effects in these areas .

Antioxidant Properties

Benzofuran derivatives are known to possess antioxidant properties, which are important in combating oxidative stress—a condition implicated in various diseases, including cardiovascular disorders and aging. The compound’s structure may allow it to scavenge free radicals and inhibit oxidative processes, thereby providing a protective effect against oxidative damage .

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-[(4-chlorophenyl)methyl]-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClN2O2/c21-18-4-1-14(2-5-18)12-22-20(24)23-9-7-17(13-23)15-3-6-19-16(11-15)8-10-25-19/h1-6,11,17H,7-10,12-13H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVOBMWQTTOHGHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=CC3=C(C=C2)OCC3)C(=O)NCC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(4-chlorophenyl)methyl]-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(1,3-Dimethylbutyl)pyrimido[1,2-a][1,3]benzimidazol-2-amine](/img/structure/B2861850.png)

![3-[5-(2-Chlorophenyl)-2-furyl]acrylic acid](/img/structure/B2861851.png)

![4-[(8-Methoxy-4-methyl-6-oxobenzo[c]chromen-3-yl)oxymethyl]-5-methylfuran-2-carboxylic acid](/img/structure/B2861852.png)

![Cyclopropyl-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2861855.png)

![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2861856.png)

![3-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2861864.png)

![N1-isopentyl-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide](/img/structure/B2861865.png)

![Tert-butyl 4-[2-[methyl(prop-2-enoyl)amino]acetyl]piperazine-1-carboxylate](/img/structure/B2861868.png)

![2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,4-diazepan-1-yl)acetic acid hydrochloride](/img/structure/B2861870.png)

![2-Chloro-5,7-dihydrofuro[3,4-b]pyridine-3-carbaldehyde](/img/structure/B2861871.png)

![2-[2-(3-Cyclopropyl-6-oxopyridazin-1-yl)ethyl]isoindole-1,3-dione](/img/structure/B2861872.png)